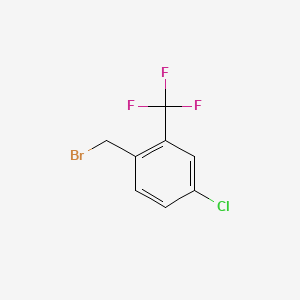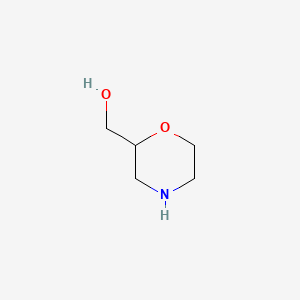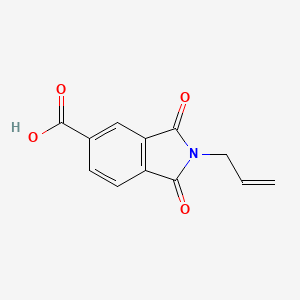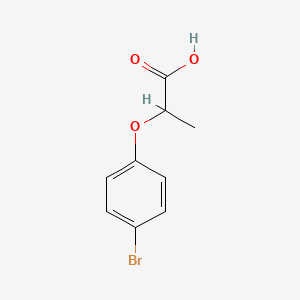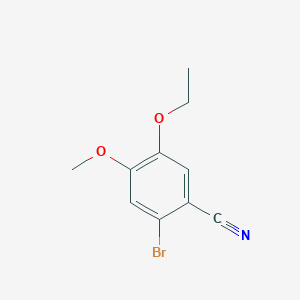
2-Bromo-5-ethoxy-4-methoxybenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 2-Bromo-5-ethoxy-4-methoxybenzonitrile, is a halogenated aromatic nitrile that is structurally related to various compounds discussed in the provided papers. Although none of the papers directly address this specific compound, they do provide insights into the synthesis, properties, and reactivity of structurally similar brominated benzonitriles.
Synthesis Analysis
The synthesis of brominated benzonitriles can be complex, involving multiple steps and various conditions. For instance, the synthesis of a precursor for PET radioligand [18F]SP203 involved a five-step process starting from 4-bromo-2-formylthiazole, yielding the final product in 56% overall yield . Similarly, the synthesis of 5-Bromo-2-isobutoxybenzonitrile was achieved through a three-step procedure, including bromination, cyanidation, and alkylation, starting from salicylaldehyde with an overall yield of 47.7% . These examples suggest that the synthesis of 2-Bromo-5-ethoxy-4-methoxybenzonitrile would likely involve multiple steps, including functional group transformations and halogenation.
Molecular Structure Analysis
The molecular structure of brominated benzonitriles can be studied using quantum mechanical calculations and spectroscopic methods. For example, the equilibrium geometric structure of 5-Bromo-2-methoxybenzonitrile was investigated using Density Functional Theory (DFT), predicting geometrical parameters such as bond lengths and angles . This indicates that a similar approach could be used to analyze the molecular structure of 2-Bromo-5-ethoxy-4-methoxybenzonitrile.
Chemical Reactions Analysis
Brominated benzonitriles can undergo various chemical reactions, including nucleophilic substitutions and cyclopropane formation. The paper discussing the reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles shows the formation of cyclopropane bis-lactones through a mechanism involving a double Michael addition . This suggests that 2-Bromo-5-ethoxy-4-methoxybenzonitrile may also participate in similar reactions with nucleophiles, potentially leading to interesting cyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzonitriles can be diverse. For instance, the spectroscopic and second harmonic generation studies of 5-Bromo-2-methoxybenzonitrile revealed its potential for non-linear optical (NLO) applications . The biotransformation of 3,5-dibromo-4-hydroxybenzonitrile under various anaerobic conditions demonstrated its susceptibility to microbial degradation, leading to the stoichiometric release of bromide and the formation of degradation products . These findings imply that 2-Bromo-5-ethoxy-4-methoxybenzonitrile may also exhibit unique physical properties and undergo environmental degradation.
Wissenschaftliche Forschungsanwendungen
Spectroscopic and Nonlinear Optical Studies
- Spectroscopic Analysis : 5-Bromo-2-methoxybenzonitrile was studied using Density Functional Theory (DFT) for its equilibrium geometric structure. This included predictions of bond lengths, angles, and dihedral angles using DFT levels employing HF/B3LYP methods (Kumar & Raman, 2017).
- Nonlinear Optical Properties : The same study also revealed potential applications in Frequency doubling and Second Harmonic Generation (SHG), indicating its use in nonlinear optical (NLO) properties (Kumar & Raman, 2017).
Synthesis and Pharmaceutical Applications
- Synthesis and Antimicrobial Activity : A study focused on synthesizing new compounds with potential antimicrobial activities, using bromination and other chemical processes. This process involved using related compounds to 2-Bromo-5-ethoxy-4-methoxybenzonitrile (Gadaginamath & Patil, 2002).
- Intermediate in Drug Synthesis : Another study focused on synthesizing 5-Bromo-2-isobutoxybenzonitrile, a key intermediate in the production of the drug Febuxostat. This research is significant for industrial preparation due to its mild reaction conditions and lower cost (Meng Fan-hao, 2012).
Environmental Impact and Degradation
- Anaerobic Biodegradation of Bromoxynil : Research has been conducted on the anaerobic biodegradability of bromoxynil (a compound related to 2-Bromo-5-ethoxy-4-methoxybenzonitrile) and its aerobic transformation product in various environmental conditions. This study is crucial for understanding the environmental impact of such compounds (Knight, Berman, & Häggblom, 2003).
Herbicide Resistance in Plants
- Herbicide Resistance : A study on transgenic plants expressing a bacterial detoxification gene showed resistance to the herbicide bromoxynil. This research provides insights into developing herbicide-resistant crops using genetic modification (Stalker, McBride, & Malyj, 1988).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromo-5-ethoxy-4-methoxybenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-3-14-10-4-7(6-12)8(11)5-9(10)13-2/h4-5H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKFWWUTJQDQTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408771 |
Source


|
| Record name | 2-bromo-5-ethoxy-4-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-ethoxy-4-methoxybenzonitrile | |
CAS RN |
515847-20-8 |
Source


|
| Record name | 2-bromo-5-ethoxy-4-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B1335923.png)
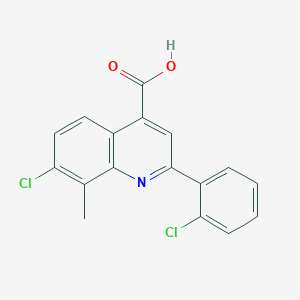
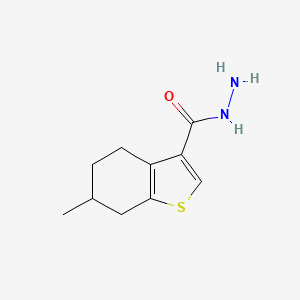
![3-[(4-fluorobenzoyl)amino]propanoic Acid](/img/structure/B1335934.png)
![5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335937.png)

![2-[4-(Trifluoromethyl)phenyl]propanedial](/img/structure/B1335940.png)
![[2,2'-Bipyridine]-6,6'-dicarbonitrile](/img/structure/B1335946.png)
![5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1335947.png)
